3-Bromo-5-chloro-4-hydroxybenzonitrile

Descripción general

Descripción

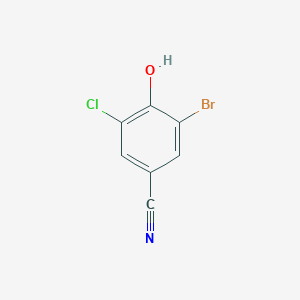

3-Bromo-5-chloro-4-hydroxybenzonitrile: is an organic compound with the molecular formula C7H3BrClNO. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-hydroxybenzonitrile typically involves the bromination and chlorination of 4-hydroxybenzonitrile. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the respective halogens at the desired positions on the benzene ring. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, is also explored to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-5-chloro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert the nitrile group to amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

- Substituted benzonitriles

- Carbonyl compounds (from oxidation)

- Amines (from reduction)

- Biaryl compounds (from coupling reactions)

Aplicaciones Científicas De Investigación

Agricultural Applications

1.1 Herbicidal Properties

3-Bromo-5-chloro-4-hydroxybenzonitrile is primarily recognized for its herbicidal properties. It is employed in the post-emergence control of annual broad-leaved weeds in various crops, including cereals and flax. The mechanism of action involves the inhibition of photosynthesis and disruption of plant growth processes.

- Use in Crop Protection :

1.2 Environmental Impact Studies

Research has demonstrated that the degradation products of this compound exhibit varying persistence in the environment. Studies have shown that microbial degradation can lead to less toxic metabolites, which are crucial for assessing the environmental impact of herbicides .

| Compound | Degradation Product | Toxicity Level |

|---|---|---|

| This compound | 4-Cyanophenol | Moderate |

| Bromoxynil | 4-Hydroxybenzoate | Low |

Toxicological Studies

2.1 Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using various human cell lines, including Hep G2 (liver) and HEK293T (kidney). These studies indicate significant cytotoxic effects at higher concentrations, raising concerns about potential health risks associated with exposure.

- Findings from Toxicity Tests :

| Cell Line | Concentration (mg/L) | Viability (%) |

|---|---|---|

| Hep G2 | 25 | 85 |

| Hep G2 | 50 | 60 |

| Hep G2 | 100 | 30 |

Microbial Degradation Studies

Research on the microbial degradation of this compound has highlighted the role of specific bacteria in breaking down this compound into less harmful substances. For instance, Desulfitobacterium chlororespirans has been studied for its ability to debrominate this compound effectively.

- Microbial Activity :

Case Studies

Several case studies have been conducted to assess the applications and impacts of this compound:

Case Study 1: Herbicidal Efficacy

A field trial was conducted to evaluate the effectiveness of this compound against specific weed species in cereal crops. Results indicated a significant reduction in weed biomass compared to untreated controls.

Case Study 2: Toxicity Assessment

A laboratory study assessed the acute toxicity of this compound on human cell lines. The results demonstrated that exposure led to significant cytotoxic effects, necessitating further investigation into long-term health implications.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-chloro-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to its overall activity .

Comparación Con Compuestos Similares

- 3-Bromo-4-hydroxybenzonitrile

- 5-Chloro-4-hydroxybenzonitrile

- 3-Chloro-4-hydroxybenzonitrile

- 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Comparison: 3-Bromo-5-chloro-4-hydroxybenzonitrile is unique due to the simultaneous presence of bromine, chlorine, and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both bromine and chlorine can enhance its electrophilic properties, making it more reactive in substitution reactions. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing its solubility and interaction with biological targets .

Actividad Biológica

3-Bromo-5-chloro-4-hydroxybenzonitrile (C₇H₃BrClNO) is an aromatic organic compound notable for its diverse biological activities and applications in various fields, including agriculture and pharmaceuticals. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups:

- Bromine (Br) at the 3-position

- Chlorine (Cl) at the 5-position

- Hydroxyl group (-OH) at the 4-position

- Nitrile group (-C≡N)

These substituents contribute to its unique chemical reactivity and biological properties.

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. It has been studied for effectiveness against various weeds, making it a candidate for agricultural applications. Its mechanism involves disrupting metabolic pathways in target plants, leading to growth inhibition or death.

Table 1: Herbicidal Efficacy Against Various Weeds

| Weed Species | Efficacy (%) | Reference |

|---|---|---|

| Common Lambsquarters | 85 | |

| Barnyard Grass | 75 | |

| Pigweed | 90 |

Antimicrobial Activity

In addition to herbicidal properties, this compound has shown potential antimicrobial effects. Studies suggest that it can inhibit the growth of certain bacteria and fungi, which may be attributed to its ability to interact with microbial enzymes.

Case Study: Antimicrobial Evaluation

A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating an inhibition zone of 15 mm and 12 mm, respectively. This suggests potential use in developing antimicrobial agents.

The biological activity of this compound is influenced by its structure:

- The hydroxyl group enhances solubility and can participate in hydrogen bonding with biological targets.

- The presence of halogens (bromine and chlorine) increases lipophilicity, improving bioavailability.

- The nitrile group may facilitate interactions with specific enzymes or receptors, contributing to its herbicidal and antimicrobial effects.

Environmental Impact and Metabolism

Research has also focused on the environmental behavior of this compound. It can be metabolized by certain bacteria, such as Desulfitobacterium chlororespirans, which can debrominate it under anaerobic conditions. This metabolic transformation is crucial for understanding its persistence in soil and water ecosystems.

Table 2: Microbial Metabolism Studies

| Microorganism | Metabolic Pathway | Reference |

|---|---|---|

| Desulfitobacterium chlororespirans | Debromination | |

| Pseudomonas putida | Nitrile hydrolysis |

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination and chlorination of 4-hydroxybenzonitrile under controlled conditions.

- Use of reagents such as bromine and chlorine in the presence of a catalyst.

- Characterization through techniques like NMR, IR, and mass spectrometry to confirm structure and purity.

Propiedades

IUPAC Name |

3-bromo-5-chloro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMVTCUIXLNMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561649 | |

| Record name | 3-Bromo-5-chloro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-86-7 | |

| Record name | 3-Bromo-5-chloro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-chloro-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of sodium chloride in aquatic environments affect the photodegradation of bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile)?

A1: While the provided research abstract doesn't delve into specific results, it highlights that the study investigates the "effects of sodium chloride on the aquatic photodegradation of bromoxynil." [] This suggests that the presence of salt, a common component of many aquatic ecosystems, plays a role in how this herbicide breaks down when exposed to sunlight. The full research paper would likely provide detailed insights into whether sodium chloride accelerates or hinders the photodegradation process and what byproducts are formed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.